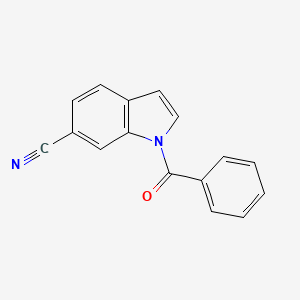
1-(phenylcarbonyl)-1H-indole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the phenylcarbonyl group, and the carbonitrile group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl, indole, and carbonitrile groups. The carbonyl group is known to undergo a variety of reactions, including nucleophilic addition and reduction . The indole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution. The carbonitrile group can participate in various reactions, including nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and carbonitrile groups could enhance its solubility in polar solvents. The aromatic indole and phenyl rings could contribute to its UV-visible absorption spectrum .Wissenschaftliche Forschungsanwendungen
Green Corrosion Inhibitors
Research has been conducted on derivatives similar to 1-(phenylcarbonyl)-1H-indole-6-carbonitrile, focusing on their application as green corrosion inhibitors. For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized and tested for their efficacy in inhibiting mild steel corrosion in a hydrochloric acid medium. These compounds, synthesized using Green Chemistry principles, displayed high inhibition efficiency, suggesting that related compounds, including 1-(phenylcarbonyl)-1H-indole-6-carbonitrile derivatives, could offer promising applications in corrosion protection (Gupta et al., 2018).
Molecular Docking and Drug Design
Derivatives of 1-(phenylcarbonyl)-1H-indole-6-carbonitrile have been explored for their potential in drug design, particularly through molecular docking studies. For example, azafluorene derivatives, structurally related to 1-(phenylcarbonyl)-1H-indole-6-carbonitrile, have been analyzed for their binding interactions with SARS-CoV-2 RdRp. Such studies indicate the utility of these compounds in the design and development of novel therapeutic agents (Venkateshan et al., 2020).
Electrophilic and Regioselective Synthesis
The versatility of 1-(phenylcarbonyl)-1H-indole-6-carbonitrile derivatives extends to their use in synthetic chemistry, particularly in electrophilic and regioselective synthesis processes. Studies have shown that these compounds can undergo various transformations, enabling the synthesis of complex molecular structures with potential applications in pharmaceuticals and materials science (Zalte et al., 2022).
Antibacterial Activity
Further research into the applications of 1-(phenylcarbonyl)-1H-indole-6-carbonitrile derivatives has revealed their potential antibacterial properties. A study on tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, synthesized using a catalyst at room temperature, showed promising antibacterial activity against human pathogenic bacteria (Vinoth et al., 2021). This suggests that 1-(phenylcarbonyl)-1H-indole-6-carbonitrile and its derivatives could find applications in developing new antimicrobial agents.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzoylindole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-11-12-6-7-13-8-9-18(15(13)10-12)16(19)14-4-2-1-3-5-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDMWKZNCXCGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)
![1-(Chloromethyl)-3-(2-ethoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2925300.png)
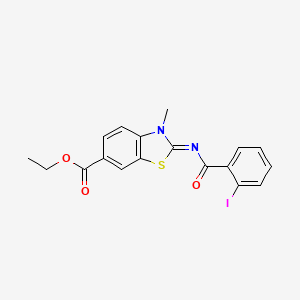

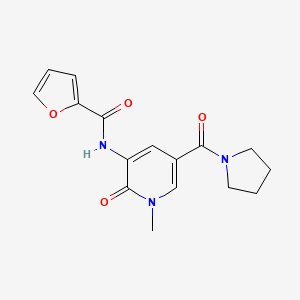
![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)
![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2925311.png)
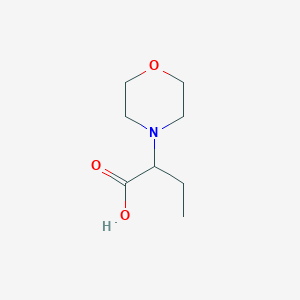
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2925313.png)

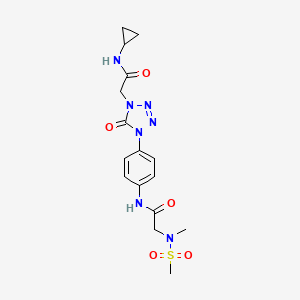
![Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2925317.png)
